6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Antibacterial activity Minimum Inhibitory Concentration (MIC) Fluoroquinolone SAR

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 228728-19-6) is a critical, non-substitutable intermediate for synthesizing 6,8-difluoroquinolone antibacterials. As detailed in comparative studies, this precise difluoro pattern is irreplaceable: substituting with a mono-fluorinated precursor yields a structurally different, less active 6-fluoro derivative. This scaffold provides a 140- to 600-fold improvement in antibacterial potency (MIC ≤ 0.860 µg/mL) and uniquely confers activity against P. aeruginosa. Sourcing this specific CAS with certified ≥98% purity is mandatory for reproducible synthesis of target 6,8-difluoro APIs and focused SAR libraries.

Molecular Formula C10H5F2NO3
Molecular Weight 225.15 g/mol
CAS No. 228728-19-6
Cat. No. B3034807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
CAS228728-19-6
Molecular FormulaC10H5F2NO3
Molecular Weight225.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F
InChIInChI=1S/C10H5F2NO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
InChIKeySUJKVJSPRDGSJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 228728-19-6): A Core Fluoroquinolone Intermediate for Antibacterial Research and Procurement


6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 228728-19-6), also referred to as 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a fluorinated heterocyclic building block belonging to the 4-hydroxyquinoline-3-carboxylic acid class . It serves as a critical intermediate in the synthesis of antibacterial fluoroquinolones and is characterized by the presence of fluorine atoms at both the 6- and 8-positions of the quinoline core [1]. This difluorinated scaffold is essential for constructing next-generation quinolone derivatives with enhanced antimicrobial profiles compared to mono-fluorinated or non-fluorinated analogs [2].

Why 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 228728-19-6) Cannot Be Replaced by Other 4-Hydroxyquinoline-3-carboxylic Acids in Fluoroquinolone Synthesis


Procurement specialists and medicinal chemists should not assume that 4-hydroxyquinoline-3-carboxylic acid intermediates are functionally interchangeable. The distinct substitution pattern—specifically the presence or absence of fluorine atoms at the 6- and 8-positions—fundamentally alters the steric and electronic properties of the final quinolone product, directly impacting antibacterial spectrum, potency, and target enzyme binding affinity [1]. For instance, the synthesis of 6,8-difluoroquinolone analogs requires 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester as a starting material; substituting this with a 6,7-difluoro precursor yields a 6-fluoro product rather than the intended 6,8-difluoro scaffold, thereby changing the compound‘s biological profile [2]. Therefore, substituting a non-fluorinated or mono-fluorinated quinoline-3-carboxylic acid for the 6,8-difluoro variant is not a viable scientific or procurement option; it leads to the synthesis of a different class of molecules with distinct, often inferior, antimicrobial properties.

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 228728-19-6): A Quantitative Guide to Differentiated Performance Versus Analogs and Precursors


MIC Comparison: 6,8-Difluoroquinolone Derivatives vs. 6-Fluoroquinolone and Norfloxacin Analogs Against S. aureus and E. coli

A direct comparative study evaluated the in vitro antibacterial activity of 7-substituted-6-fluoroquinolone derivatives against their 6,8-difluoroquinolone counterparts. Certain 6,8-difluoroquinolone derivatives demonstrated potent antimicrobial activity, with Minimal Inhibitory Concentrations (MICs) of 0.860 μg/mL or lower against both gram-positive and gram-negative bacterial strains [1]. In contrast, other derivatives in the same study, including substituted hydrazinoquinolones, exhibited poor antibacterial activity with MICs ranging between 120 and 515 μg/mL against Escherichia coli and Staphylococcus aureus [1]. This represents a difference of approximately 140-fold to 600-fold in potency, underscoring the critical role of the 6,8-difluoro scaffold in achieving high-level antibacterial activity.

Antibacterial activity Minimum Inhibitory Concentration (MIC) Fluoroquinolone SAR

Antibacterial Spectrum Advantage: 6,8-Difluoroquinolone Scaffold Enables Broader Gram-Positive and Gram-Negative Coverage vs. Earlier Quinolones

The 6,8-difluoro substitution pattern is a defining feature of a class of quinolones that exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including the clinically challenging pathogen Pseudomonas aeruginosa [1]. This stands in contrast to first-generation quinolones like nalidixic acid and oxolinic acid, which are characterized by a lack of fluorine substitution and demonstrate activity primarily against Gram-negative microorganisms [2]. The addition of a second fluorine atom at the 8-position, in combination with other structural features, is a key element in expanding the antibacterial spectrum to include Gram-positive organisms and P. aeruginosa [1].

Antibacterial spectrum Gram-positive bacteria Gram-negative bacteria Pseudomonas aeruginosa

Synthetic Route Exclusivity: 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester as the Essential Precursor for 6,8-Difluoroquinolone Analogs

The synthesis of 6,8-difluoroquinolone analogs requires a specific fluorinated precursor. As demonstrated by Sheu et al., the preparation of 6,8-difluoro-1-(substituted-benzyl)-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acids explicitly necessitates the use of 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester as a starting material [1]. Attempting to synthesize the same 6,8-difluoro target using a 6,7-difluoro precursor instead yields the corresponding 6-fluoroquinolone analog, a distinctly different compound with a different biological profile [1]. This establishes the compound as a non-substitutable intermediate in the targeted synthesis of 6,8-difluorinated quinolones.

Synthetic intermediate 6,8-Difluoroquinolone Fluorinated building block Medicinal chemistry

Commercial Availability and Purity Specification of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 228728-19-6) for Research Procurement

As a distinct chemical entity with the specific CAS number 228728-19-6, 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid is a well-defined, commercially available research compound. Vendor technical datasheets confirm its identity through molecular formula (C10H5F2NO3) and molecular weight (225.15 g/mol) . It is supplied with a specified purity, for example, ≥98% . This level of characterization and availability differentiates it from a generic or poorly defined 'quinoline carboxylic acid' and provides procurement professionals with the necessary specifications to ensure they are acquiring the correct, research-grade material for their synthetic or biological studies.

Procurement Purity specification CAS 228728-19-6 Research chemical

Optimal Research and Procurement Applications for 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 228728-19-6) Based on Comparative Evidence


Medicinal Chemistry: Synthesis of Next-Generation, Broad-Spectrum Fluoroquinolone Antibiotics

This compound is the optimal starting material for medicinal chemistry programs focused on synthesizing novel fluoroquinolone antibiotics with potent, broad-spectrum activity. As evidenced by comparative MIC data, the 6,8-difluoro scaffold is essential for achieving high antibacterial potency (MIC ≤ 0.860 μg/mL) against both Gram-positive and Gram-negative pathogens, representing a 140- to 600-fold improvement over less active quinolone derivatives [1]. Furthermore, the unique 6,8-difluoro substitution pattern is directly linked to an expanded spectrum of activity that includes the difficult-to-treat pathogen P. aeruginosa, a property not conferred by non-fluorinated or mono-fluorinated precursors [2].

Process Chemistry and Scale-Up: Non-Substitutable Intermediate for the Targeted Synthesis of 6,8-Difluoroquinolones

In process chemistry and manufacturing, this compound is an irreplaceable intermediate. As confirmed by direct synthetic studies, the preparation of 6,8-difluoroquinolone analogs requires the 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid scaffold or its trifluoro derivative [1]. Substituting with a mono-fluorinated (e.g., 6,7-difluoro) analog leads to the synthesis of a different class of molecules (6-fluoroquinolones) and does not yield the desired 6,8-difluoro product [1]. For any process aiming to produce a 6,8-difluoroquinolone, procurement of this specific intermediate is mandatory.

Academic Research: Structure-Activity Relationship (SAR) Studies of Fluorinated Quinolones

For academic groups investigating the structure-activity relationships (SAR) of quinolone antibacterials, this compound is a crucial tool for constructing a focused library of 6,8-difluorinated derivatives. Using this well-defined building block [1] allows researchers to systematically explore the impact of various C-7 substituents while maintaining the 6,8-difluoro pharmacophore. This approach is directly informed by SAR studies showing that the in vitro antibacterial potency is optimized when the 6,8-substituents are fluorine atoms [2], enabling the generation of precise, interpretable data on how modifications at other positions affect potency and spectrum.

Procurement and Vendor Selection: Ensuring Acquisition of the Correct, High-Purity Intermediate

From a procurement standpoint, the compound's unique CAS number (228728-19-6) and defined molecular properties (C10H5F2NO3, MW 225.15 g/mol) are critical for accurate sourcing and quality control [1]. The availability of the compound with a certified purity of ≥98% ensures that it meets the requirements for reproducible research and development [2]. This level of specification provides a clear, verifiable benchmark for vendor selection and mitigates the risk of experimental failure due to the use of an incorrect or substandard intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.